molecular formula C8H4ClF4NO B061367 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide CAS No. 186517-42-0

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

Cat. No. B061367
M. Wt: 241.57 g/mol
InChI Key: OQHHVMDGJULHEK-UHFFFAOYSA-N
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Patent
US06054605

Procedure details

To a solution of 266 g of 3-chloro-2-fluoro-6-trifluoromethylbenzamide in 2.5 liters of 1,2-dichloroethane was added 339 g of phosphorus oxychloride and then the mixture was heated at reflux for 18.5 hours. After cooling, the solution was gradually added into 2 liters of water maintained at 30-40° C. to hydrolyze the excess amount of phosphorus oxychloride and was then separated. The aqueous layer was extracted with chloroform, and the extract was combined with the organic layer previously obtained, washed with IN aqueous solution of sodium hydroxide, water and saturated saline solution in series, and then dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with chilled n-hexane and then filtered to obtain 228 g of the title compound(mp. 43-44° C.).
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
339 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=1)[C:5]([NH2:7])=O.P(Cl)(Cl)(Cl)=O.O>ClCCCl>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([C:11]([F:13])([F:14])[F:12])=[CH:9][CH:10]=1)[C:5]#[N:7]

Inputs

Step One
Name
Quantity
266 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)N)C(=CC1)C(F)(F)F)F
Name
Quantity
339 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.5 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18.5 hours
Duration
18.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
previously obtained
WASH
Type
WASH
Details
washed with IN aqueous solution of sodium hydroxide, water and saturated saline solution in series
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
WASH
Type
WASH
Details
was washed with chilled n-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C#N)C(=CC1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 228 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.